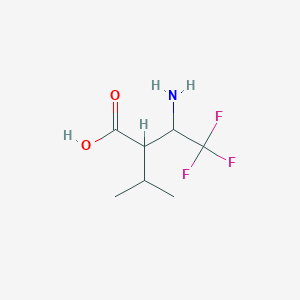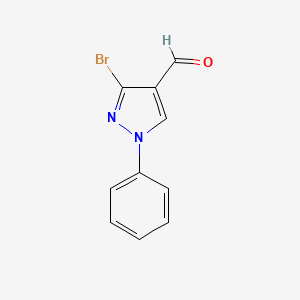
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a bromine atom at the third position, a phenyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 3-bromoacetophenone with hydrazine hydrate, followed by oxidation to introduce the aldehyde group at the fourth position . The reaction conditions often involve the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-bromo-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom and phenyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-1H-pyrazole: Similar structure but lacks the phenyl and aldehyde groups.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom on the phenyl ring instead of the pyrazole ring.
Uniqueness
3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
3-bromo-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-10-8(7-14)6-13(12-10)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
KWKFGQFTVRRJCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



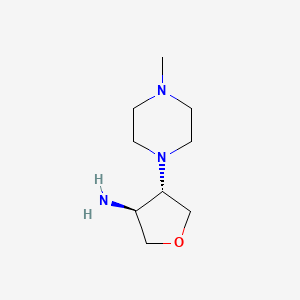
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
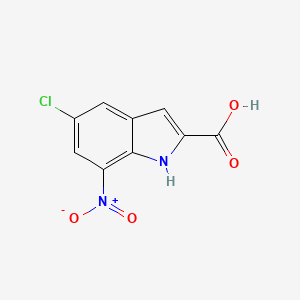
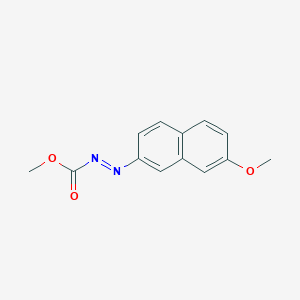

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)
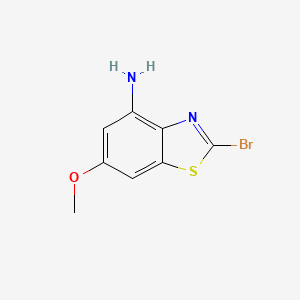
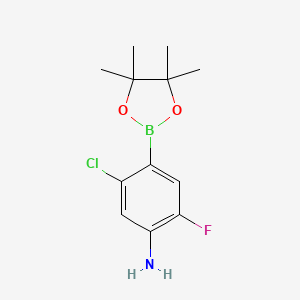
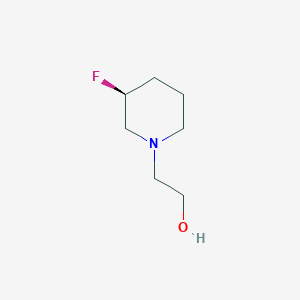
![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
